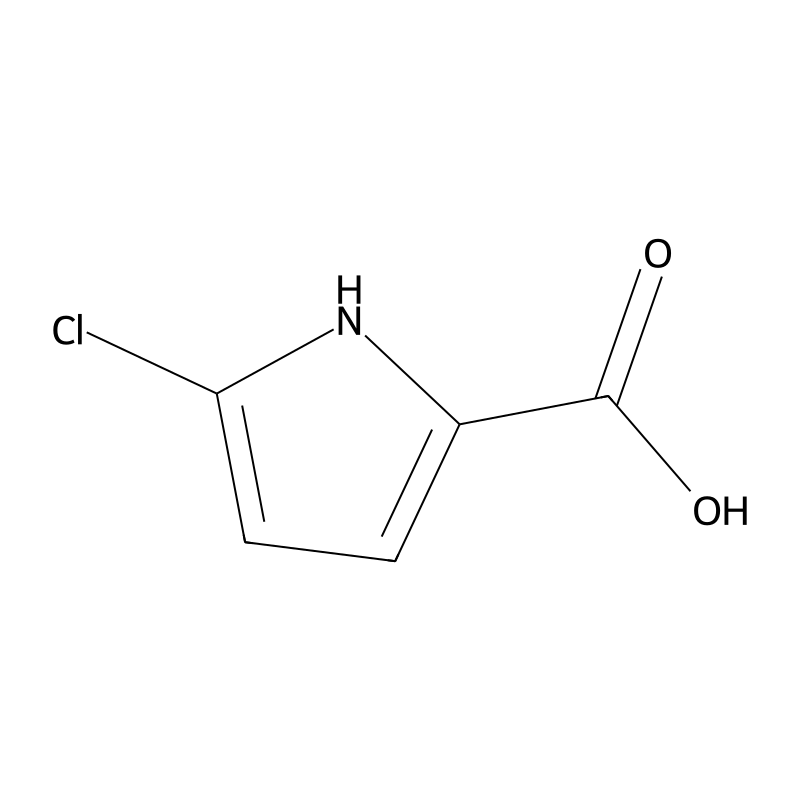

5-chloro-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₄ClNO₂. It is characterized by a five-membered aromatic ring containing one nitrogen atom, with a chloro substituent at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the pyrrole family, which is known for its diverse biological and chemical activities. The presence of both the chloro group and the carboxylic acid functional group contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Synthesis of Pyrrole-based Compounds

Due to its structure containing a chlorinated pyrrole ring and a carboxylic acid group, 5-chloro-1H-pyrrole-2-carboxylic acid could potentially serve as a building block for the synthesis of more complex pyrrole-based molecules. Pyrroles are five-membered aromatic heterocyclic rings with various applications in medicinal chemistry and materials science .

Chemical Intermediate

The presence of a reactive chlorine atom and a carboxylic acid functionality makes 5-chloro-1H-pyrrole-2-carboxylic acid a potential intermediate in organic synthesis. However, specific examples of its use in this context are not readily available in scientific literature.

- Oxidation: The carboxylic acid can be formed from its corresponding aldehyde by oxidation using agents like potassium permanganate or chromium trioxide.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups through reactions with nucleophiles .

The biological activity of 5-chloro-1H-pyrrole-2-carboxylic acid has been explored in various studies. Compounds in the pyrrole family are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activity of 5-chloro-1H-pyrrole-2-carboxylic acid may arise from its ability to interact with biological targets through its reactive functional groups, potentially influencing enzymatic pathways or cellular signaling mechanisms .

Several methods have been developed for synthesizing 5-chloro-1H-pyrrole-2-carboxylic acid:

- Chlorination of Pyrrole Derivatives: One common synthesis route involves chlorinating 1H-pyrrole-2-carboxylic acid using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

- Cyclization Reactions: Another method includes cyclization reactions involving precursors such as 3-chloroacrylonitrile with amines, followed by oxidation to yield the target compound.

These synthetic approaches can be tailored for laboratory-scale or industrial production, often utilizing continuous flow reactors for enhanced efficiency and safety .

5-chloro-1H-pyrrole-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting diseases such as cancer or bacterial infections.

- Organic Synthesis: Its unique reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemicals: It may also find use in developing agrochemicals due to its potential antimicrobial properties .

Studies on the interactions of 5-chloro-1H-pyrrole-2-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests that it may inhibit specific biological functions, thereby modulating cellular processes. Further research is needed to elucidate these interactions fully and to explore their implications for therapeutic applications .

Several compounds share structural similarities with 5-chloro-1H-pyrrole-2-carboxylic acid:

| Compound Name | Structural Features | Distinctive Characteristics |

|---|---|---|

| 1H-pyrrole-2-carboxylic acid | Lacks chloro substituent | Less reactive due to absence of halogen |

| 5-bromo-1H-pyrrole-2-carboxylic acid | Contains bromo substituent | May exhibit different reactivity and biological activity |

| 5-methyl-1H-pyrrole-2-carboxylic acid | Contains methyl group instead of chloro | Affects chemical properties and reactivity |

| 3-chloro-1H-pyrrole-2-carboxylic acid | Chloro group at a different position | Different reactivity patterns compared to target compound |

| Methyl 4-chloro-1H-pyrrole-2-carboxylate | Ester derivative | Alters solubility and reactivity characteristics |

The uniqueness of 5-chloro-1H-pyrrole-2-carboxylic acid lies in the combination of both a chloro substituent and a carboxylic acid group, which enhances its electrophilicity and versatility as an intermediate in organic synthesis. This distinct feature sets it apart from other similar compounds that may lack one or both functional groups .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant